molecular formula C11H9BrO4 B095175 Bromebric acid, (Z)- CAS No. 16170-76-6

Bromebric acid, (Z)-

Cat. No.: B095175
CAS No.: 16170-76-6
M. Wt: 285.09 g/mol
InChI Key: UPZFHUODAYGHDZ-TWGQIWQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromebric acid typically involves the bromination of acrylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure the formation of the desired (Z)-isomer .

Industrial Production Methods: Industrial production of Bromebric acid may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bromebric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromebric acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bromebric acid involves its ability to inhibit DNA synthesis, thereby preventing cell division and growth. It targets rapidly dividing cells, making it effective against cancer cells. The compound interferes with the replication machinery of the cell, leading to cell cycle arrest and apoptosis (programmed cell death) .

Comparison with Similar Compounds

Uniqueness: Bromebric acid is unique due to its specific (Z)-isomer configuration and its distinct mechanism of action as a DNA synthesis inhibitor. Unlike other antineoplastic agents, it does not belong to any previously known class of cancer drugs, making it a novel candidate for further research and development .

Properties

IUPAC Name

(Z)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFHUODAYGHDZ-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)O)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16170-75-5 (sodium salt)
Record name Bromebric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16170-76-6, 21653-96-3
Record name Bromebric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromebric acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021653963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMEBRIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW3GJH1XNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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